molecular formula C25H22N2O4S B6503789 methyl (2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 537684-70-1

methyl (2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Numéro de catalogue: B6503789
Numéro CAS: 537684-70-1
Poids moléculaire: 446.5 g/mol
Clé InChI: ZGGQBFXYTDQAFG-FNQMJYDXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound methyl (2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a fused heterocyclic molecule featuring a thiazolo[3,2-a]pyrimidine core. This structure integrates a thiazole ring fused with a pyrimidine ring, substituted at multiple positions:

  • C2: A (2Z)-configured propenylidene group bearing a 2-methoxyphenyl substituent.
  • C5: A phenyl group.
  • C6: A methyl ester (carboxylate).
  • C7: A methyl group.

Thiazolo-pyrimidine derivatives are pharmacologically significant due to their reported antimicrobial, anti-inflammatory, and antitumor activities .

Propriétés

IUPAC Name

methyl (2Z)-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4S/c1-16-21(24(29)31-3)22(18-11-5-4-6-12-18)27-23(28)20(32-25(27)26-16)15-9-13-17-10-7-8-14-19(17)30-2/h4-15,22H,1-3H3/b13-9+,20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGQBFXYTDQAFG-FNQMJYDXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC=CC3=CC=CC=C3OC)SC2=N1)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C=C/C3=CC=CC=C3OC)/SC2=N1)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

Methyl (2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanism of action, structure–activity relationship (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a thiazolo-pyrimidine core structure with various substituents that contribute to its biological activity. The presence of the methoxyphenyl group and the thiazolo-pyrimidine moiety are significant for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. In vitro assays have demonstrated that it exhibits cytotoxic effects against several cancer cell lines. Below is a summary of key findings:

Cell Line IC50 (µM) Mechanism of Action
K562 (Leukemia)11.10Induction of apoptosis and cell cycle arrest
MCF-7 (Breast Cancer)8.00Inhibition of proliferation via apoptosis
Huh7 (Liver Cancer)4.67Targeting mitochondrial pathways

Case Studies

  • K562 Cell Line : A study reported that the compound shows significant antiproliferative activity in the K562 human chronic myelogenous leukemia cell line with an IC50 value of 11.10 µM, indicating it is more potent than several reference drugs used in treatment .
  • MCF-7 Cell Line : The compound was tested against MCF-7 breast cancer cells, where it inhibited cell growth by 81% at a concentration of 10 µg/mL. This suggests a strong potential for development as an anticancer agent .

Structure–Activity Relationship (SAR)

The structural components of methyl (2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate play a critical role in its biological activity. Modifications to the thiazolo-pyrimidine core or substituents can lead to variations in potency and selectivity:

  • Methoxy Group : The presence of the methoxy group on the phenyl ring enhances lipophilicity and may improve cellular uptake.
  • Thiazolo-Pyrimidine Core : Variations in this core structure have been shown to affect binding affinity to target proteins involved in cell proliferation and survival.

The anticancer effects are believed to be mediated through multiple pathways:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases, preventing cancer cells from dividing and proliferating.

Comparaison Avec Des Composés Similaires

Structural Variations in Substituents

The table below compares key structural features and crystallographic data of the target compound with analogs from the literature:

Compound ID & Reference Substituent at C2 Ester Group Crystallographic Data (Space Group, Volume) Notable Interactions
Target Compound (2Z)-3-(2-Methoxyphenyl)propenylidene Methyl Not reported in evidence Likely C–H···O/N
(Z)-2-Fluorobenzylidene Ethyl Monoclinic, P2₁/c C–H···O (chain formation)
(2Z)-2-Fluoro-4-methoxybenzylidene Methyl Triclinic, P1, V = 2128.69 ų C–H···F, π-π stacking
2,4,6-Trimethoxybenzylidene Ethyl Monoclinic, C2/c Bifurcated C–H···O (chains along c-axis)
(Z)-3,4,5-Trimethoxybenzylidene Ethyl Triclinic, P1 C–H···O, weak π-π interactions
(2Z)-2-Fluoro-4-methoxybenzylidene Methyl Triclinic, P1 C–H···O/F, planar packing

Key Observations:

Electron-withdrawing groups (e.g., fluorine in ) increase polarity, favoring stronger hydrogen bonds . Bulky substituents (e.g., 2,4,6-trimethoxy in ) induce steric hindrance, leading to larger dihedral angles (80.94° between thiazolopyrimidine and benzene rings) .

Crystal Packing and Hydrogen Bonding :

  • Ethyl esters () often form weaker van der Waals interactions compared to methyl esters (), affecting solubility and melting points.
  • Bifurcated C–H···O bonds in stabilize molecular chains, whereas fluorine-containing analogs () exhibit additional C–H···F interactions .

Synthetic Routes :

  • Most analogs are synthesized via condensation of substituted benzaldehydes with thioxo-pyrimidine precursors in acetic acid/acetic anhydride, with yields ranging from 70–85% .
  • The target compound’s propenylidene group may require specialized aldehydes or extended reaction times for proper conjugation .

Pharmacological Implications

While direct bioactivity data for the target compound are absent in the evidence, insights can be inferred from analogs:

  • Fluorine-Substituted Derivatives (): Enhanced membrane permeability and metabolic stability due to fluorine’s electronegativity .
  • Propenylidene vs. Benzylidene : The extended double-bond system in the target compound may improve binding to hydrophobic enzyme pockets, analogous to stilbene-based pharmaceuticals .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.